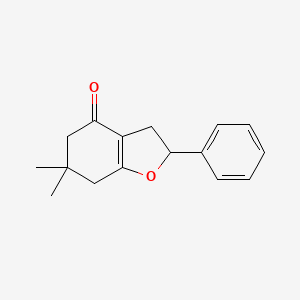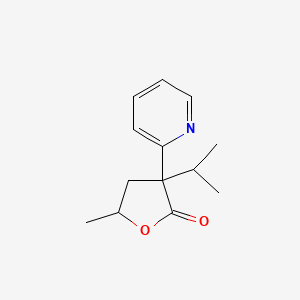
3-Isopropyl-5-methyl-3-(2-pyridyl)dihydro-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans. This compound is characterized by a furan ring that is substituted with an isopropyl group, a methyl group, and a pyridin-2-yl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions. For example, the reaction of 2-pyridinecarboxaldehyde with an appropriate isopropyl and methyl-substituted furan derivative in the presence of a strong acid or base can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The furan ring and pyridine moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions (e.g., temperature, solvent, catalyst).
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
3-Isopropyl-5-methyl-3-(pyridin-2-yl)furan-2(3H)-one: Similar structure but lacks the dihydro component.
3-Isopropyl-5-methyl-3-(pyridin-2-yl)tetrahydrofuran-2(3H)-one: Similar structure but with a fully saturated furan ring.
3-Isopropyl-5-methyl-3-(pyridin-2-yl)oxirane-2(3H)-one: Similar structure but with an oxirane ring instead of a furan ring.
Uniqueness
3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one is unique due to the presence of both the furan and pyridine moieties, which impart distinct chemical and physical properties
Propiedades
Número CAS |
71824-65-2 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
5-methyl-3-propan-2-yl-3-pyridin-2-yloxolan-2-one |
InChI |
InChI=1S/C13H17NO2/c1-9(2)13(8-10(3)16-12(13)15)11-6-4-5-7-14-11/h4-7,9-10H,8H2,1-3H3 |
Clave InChI |
DYBBJMHFHMUXOT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(=O)O1)(C2=CC=CC=N2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


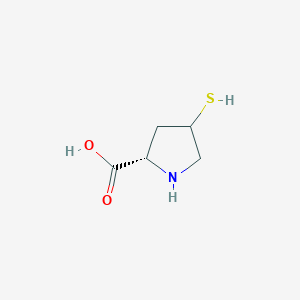
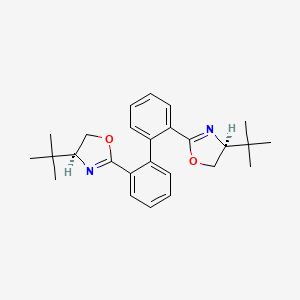

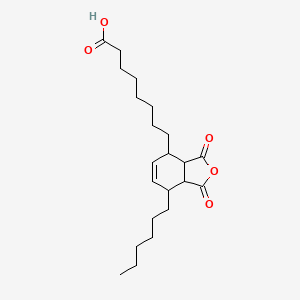

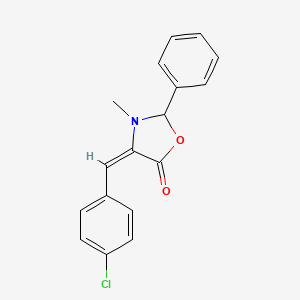
![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)

![5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12889574.png)
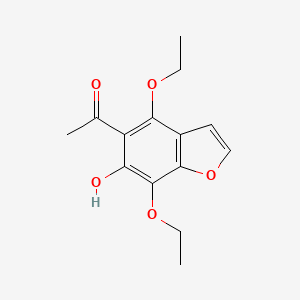

![2-(Chloromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12889582.png)
